molecular formula C19H21F3O4S B8246650 Estrone triflate

Estrone triflate

Cat. No.: B8246650
M. Wt: 402.4 g/mol
InChI Key: PPMJOXGHOQFVEM-CBZIJGRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrone triflate is a synthetic organic compound with the molecular formula C19H21F3O4S. It is a derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties and its ability to act as a good leaving group in various chemical reactions .

Preparation Methods

The synthesis of Estrone triflate typically involves the reaction of estrone with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:

  • Dissolve estrone in an anhydrous solvent such as dichloromethane.
  • Add pyridine to the solution to act as a base.
  • Slowly add trifluoromethanesulfonic anhydride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization .

Chemical Reactions Analysis

Estrone triflate undergoes various types of chemical reactions, including:

Scientific Research Applications

Estrone triflate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Estrone triflate involves its interaction with estrogen receptors. The compound binds to the estrogen receptor, leading to a conformational change that activates the receptor. This activation results in the transcription of estrogen-responsive genes, which regulate various physiological processes such as cell growth, differentiation, and reproduction .

Comparison with Similar Compounds

Estrone triflate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its trifluoromethanesulfonate group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3O4S/c1-18-9-8-14-13-5-3-12(26-27(24,25)19(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)23/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMJOXGHOQFVEM-CBZIJGRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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